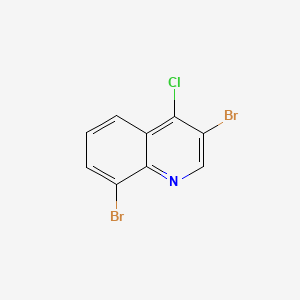

3,8-Dibromo-4-chloroquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

3,8-dibromo-4-chloroquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Br2ClN/c10-6-3-1-2-5-8(12)7(11)4-13-9(5)6/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNCHUMZKVCOJPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=CN=C2C(=C1)Br)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Br2ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00671178 | |

| Record name | 3,8-Dibromo-4-chloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00671178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204812-12-3 | |

| Record name | 3,8-Dibromo-4-chloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00671178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,8 Dibromo 4 Chloroquinoline and Its Precursors

Direct Halogenation Strategies for Quinoline (B57606) Core Functionalization

Direct halogenation of the quinoline ring system is a primary method for introducing bromine and chlorine atoms. However, achieving the desired 3,8-dibromo-4-chloro substitution pattern requires careful selection of reagents and reaction conditions to control the regioselectivity of the halogenation reactions.

Regioselective Bromination Approaches for Quinolines

The bromination of quinoline is highly dependent on the reaction conditions and the presence of activating or deactivating groups on the ring. The electron-donating hydroxyl group at the 4-position, for instance, directs electrophilic substitution to the 3-position. The direct bromination of quinolin-4-ol with molecular bromine (Br₂) in solvents like glacial acetic acid or dichloromethane (B109758) can yield 3-bromoquinolin-4-ol. To prevent di-substitution, the reaction is typically conducted at controlled temperatures, ranging from 0 to 25°C.

For the introduction of a bromine atom at the 8-position, the nature of the substituent already present at that position is crucial. The bromination of 8-substituted quinolines has been investigated, showing that the directing effect of the substituent governs the position of bromination. For example, the bromination of 8-methoxyquinoline (B1362559) with molecular bromine has been shown to regioselectively yield 5-bromo-8-methoxyquinoline. acgpubs.org The bromination of 8-hydroxyquinoline (B1678124) can lead to a mixture of mono- and di-bromo derivatives, including 5,7-dibromo-8-hydroxyquinoline and 7-bromo-8-hydroxyquinoline, depending on the equivalents of bromine used. acgpubs.org

A plausible route to 3,8-dibromo-4-hydroxyquinoline (B598931), a key precursor to the target molecule, involves the bromination of 8-bromo-4-quinolone. Hypervalent iodine reagents have been utilized for the C3-H regioselective halogenation of 4-quinolones under mild conditions. acs.org

| Starting Material | Brominating Agent | Solvent | Temperature (°C) | Product | Yield (%) |

| Quinolin-4-ol | Br₂ | Acetic Acid | 0-25 | 3-Bromoquinolin-4-ol | - |

| 8-Methoxyquinoline | Br₂ | CCl₄ | 24 | 5-Bromo-8-methoxyquinoline | 92 |

| 8-Hydroxyquinoline | Br₂ (1.5 eq) | CH₃CN | 0 | 5,7-Dibromo-8-hydroxyquinoline & 7-Bromo-8-hydroxyquinoline | Mixture |

| 4-Quinolone | PIDA/KBr | Methanol (B129727) | Room Temp | 3-Bromo-4-quinolone | 85-95 |

Selective Chlorination Protocols for Quinoline Derivatives

The conversion of a 4-hydroxyquinoline (B1666331) to a 4-chloroquinoline (B167314) is a standard transformation in quinoline chemistry, often achieved using phosphorus oxychloride (POCl₃). This reaction is crucial for the synthesis of 3,8-Dibromo-4-chloroquinoline from a 3,8-dibromo-4-hydroxyquinoline intermediate. The reaction typically involves heating the hydroxyquinoline with an excess of POCl₃, sometimes in the presence of a base like triethylamine (B128534) or Hunig's base, to drive the reaction to completion. researchgate.netnih.gov The optimization of this chlorination step is critical to ensure high yields and minimize the formation of byproducts. nih.gov

The direct chlorination of the quinoline ring at other positions can be more challenging to control. However, methods for the C5-halogenation of 8-substituted quinolines using reagents like trichloroisocyanuric acid (TCCA) have been developed, offering a metal-free approach to regioselective chlorination. rsc.org

| Starting Material | Chlorinating Agent | Base | Temperature (°C) | Product | Yield (%) |

| 4-Hydroxyquinoline | POCl₃ | - | Reflux | 4-Chloroquinoline | Good |

| Quinazolone | POCl₃ | Hunig's Base | 80 | Chloroquinazoline | - |

| N-(quinolin-8-yl)acetamide | TCCA | - | Room Temp | 5-Chloro-N-(quinolin-8-yl)acetamide | 91-99 |

Multi-Step Synthesis Approaches from Anilines and Substituted Benzenes

Given the challenges of direct and regioselective poly-halogenation, multi-step syntheses starting from appropriately substituted anilines or benzenes are often the most effective strategies for preparing complex quinolines like this compound.

Cyclization and Annulation Reactions for Quinoline Ring Formation

Several classic named reactions are employed to construct the quinoline ring system from aniline (B41778) precursors. These methods allow for the introduction of substituents on the benzene (B151609) ring of the quinoline core from the outset.

The Skraup synthesis involves the reaction of an aniline with glycerol, an oxidizing agent (such as nitrobenzene), and sulfuric acid. mdpi.comarizona.eduwordpress.comrsc.org For the synthesis of an 8-bromoquinoline, 2-bromoaniline (B46623) would be the starting material. arizona.eduunipi.it This reaction can be harsh, but modifications using milder conditions have been developed. wordpress.com

The Doebner-von Miller reaction is a related synthesis that uses α,β-unsaturated aldehydes or ketones to react with an aniline in the presence of an acid catalyst. rsc.orgiipseries.orgwikipedia.orgslideshare.net This method offers more flexibility in the substitution pattern of the resulting quinoline.

The Friedländer annulation provides another versatile route, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. researchgate.netorganic-chemistry.orgnih.govcdnsciencepub.comresearchgate.net The regioselectivity of the Friedländer synthesis can be influenced by the reaction conditions and the catalysts used. researchgate.netorganic-chemistry.org

| Reaction Name | Starting Materials | Key Reagents | Product Type |

| Skraup Synthesis | 2-Bromoaniline, Glycerol | H₂SO₄, Nitrobenzene | 8-Bromoquinoline |

| Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyl | Acid Catalyst | Substituted Quinoline |

| Friedländer Annulation | 2-Aminoaryl Ketone, Methylene (B1212753) Ketone | Acid or Base Catalyst | Polysubstituted Quinoline |

Functional Group Interconversion in Precursor Synthesis

Functional group interconversions are essential steps in a multi-step synthesis. A common strategy involves synthesizing a precursor with a functional group that can be easily converted to the desired substituent at a later stage. For the synthesis of this compound, a plausible pathway involves the synthesis of 8-bromo-4-hydroxyquinoline. This intermediate can then undergo bromination at the 3-position, followed by chlorination of the 4-hydroxyl group.

The synthesis of 8-bromo-4-hydroxyquinoline itself can be approached through various cyclization reactions. For example, a Conrad-Limpach reaction of 2-bromoaniline with a β-ketoester could be employed, though this has been reported to be problematic with low yields. sciencemadness.org

Optimization of Reaction Conditions for Improved Yield and Selectivity

For instance, in the Vilsmeier-Haack reaction , which can be used to synthesize 2-chloro-3-formylquinolines from acetanilides, the molar proportion of POCl₃ and the reaction temperature have been shown to significantly impact the yield. niscpr.res.inheteroletters.orgechemcom.comchemijournal.comchemijournal.com Electron-donating groups on the acetanilide (B955) generally lead to better yields and shorter reaction times. niscpr.res.in

In halogenation reactions , the choice of halogenating agent and the control of stoichiometry are critical. The use of N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) often provides better selectivity and milder reaction conditions compared to molecular bromine or chlorine. rsc.org For the bromination of 4-quinolones, the use of a hypervalent iodine reagent like PIDA in methanol at room temperature has been shown to give high yields of the 3-bromo derivative. acs.org

| Reaction Type | Key Parameters for Optimization | Typical Conditions |

| Vilsmeier-Haack | Molar ratio of POCl₃, Temperature | 12 moles POCl₃, 90°C |

| C3-Bromination of 4-Quinolone | Oxidant, Bromide Source, Solvent | PIDA, KBr, Methanol, Room Temp |

| 4-Hydroxy to 4-Chloro Conversion | Base, Temperature Control | Hunig's Base, 80°C |

| Skraup Synthesis | Acid, Oxidant, Temperature | Methanesulfonic Acid, m-Nitrobenzenesulfonate, 125°C |

Solvent Effects in Polyhalogenated Quinoline Synthesis

In the Vilsmeier-Haack reaction, a key step in forming quinoline precursors, the solvent choice is integral to the reaction's success. Often, an excess of the amide used in the reagent, such as N,N-dimethylformamide (DMF), can also function as the solvent. However, other solvents like chloroform, toluene, and tetrahydrofuran (B95107) (THF) have also been employed. nih.gov The polarity of the solvent plays a significant role in halogenation reactions. For instance, non-polar solvents like dichloromethane (DCM) are often preferred for bromination reactions as they can stabilize the reactive intermediates. In contrast, polar aprotic solvents such as DMF are frequently used for chlorination to enhance the reactivity of the chlorinating agent.

A notable example of solvent effect is in the synthesis of poly-halogenated quinolines where poor solubility of intermediates can lead to low yields and poor reproducibility. In one study, the use of a high-boiling point solvent, diphenyl ether (DPE), was found to be highly effective. nih.gov DPE, with a boiling point of 258 °C, ensured the reaction mixture remained homogeneous during the cyclocondensation and subsequent halogenation steps. nih.gov This allowed for a one-pot, two-step synthesis with a significant improvement in yield. nih.gov The study highlighted that while the reaction proceeded at lower temperatures, it resulted in lower conversion and longer reaction times. nih.gov

The influence of solvent polarity has also been observed in the photophysical properties of halogenated quinolines, where increasing solvent polarity can lead to a bathochromic shift in emission spectra, indicating a more charge-transfer nature of the excited states. nih.govacs.org This underlying principle of solvent interaction with the quinoline system can also have implications for reactivity in solution-phase synthesis.

For the cyclization step in the synthesis of some substituted benzo[h]quinolines, a study systematically varied the solvent, testing THF, methanol, and chloroform. nih.gov It was found that changing the solvent from THF to others like dichloromethane, DMSO, or methanol could decrease the yields of the desired quinoline product. nih.gov

The following table summarizes the solvents used in various reactions for the synthesis of quinoline derivatives and their precursors.

| Reaction Type | Solvent(s) | Observation |

| Vilsmeier-Haack | N,N-dimethylformamide (DMF), Chloroform, Toluene, Tetrahydrofuran (THF) | Excess DMF can act as both reagent and solvent. |

| Bromination | Dichloromethane (DCM) | Preferred non-polar solvent for stabilizing reactive intermediates. |

| Chlorination | N,N-dimethylformamide (DMF) | Polar aprotic solvent enhances reactivity. |

| Cyclocondensation/Halogenation | Diphenyl ether (DPE) | High boiling point ensures homogeneity and improves yield in one-pot synthesis. nih.gov |

| Cyclization of aminothiodienes | Tetrahydrofuran (THF), Chloroform, Dichloromethane, DMSO, Methanol | THF was found to be optimal; other solvents led to decreased yields. nih.gov |

| Amination of chloroquinolines | Dimethyl sulfoxide (B87167) (DMSO) | In the presence of a CuI catalyst, DMSO significantly reduced reaction time compared to methanol or ethanol (B145695). researchgate.net |

Catalyst Systems for Halogenation and Cyclization

The formation of the quinoline ring and the introduction of halogen substituents are heavily reliant on the choice of catalyst. A variety of catalytic systems, ranging from metal-based catalysts to organocatalysts, have been employed to facilitate these transformations.

Cyclization Catalysts:

The Friedländer annulation is a classic and versatile method for quinoline synthesis, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group. nih.govnih.gov This reaction can be catalyzed by a diverse range of systems. Traditional catalysts include both acids and bases. tubitak.gov.tr More recent advancements have focused on developing more efficient and environmentally benign catalysts. Ionic liquids (ILs) have emerged as effective catalysts, with their tunable acidity and low volatility offering significant advantages. nih.gov For instance, a Brønsted acidic IL, 3,3'-(Butane-1,4-diyl)bis(1-methyl-1H-imidazole-3-ium)·dibromide·disulfuric acid, has been shown to be highly efficient, affording high yields in short reaction times under solvent-free conditions. nih.gov

Other catalytic systems for quinoline synthesis from anilines and other precursors include:

Palladium-based catalysts: Palladium(II) acetate (B1210297) (Pd(OAc)₂) has been used for the oxidative cyclization of aryl allyl alcohols and anilines. mdpi.com

Cobalt-based catalysts: Co(III) catalysts have been employed for the cyclization of anilines with ketones. researchgate.net

Iron-based catalysts: Iron(III) chloride (FeCl₃) is an inexpensive catalyst used in three-component reactions to synthesize quinolines.

Zeolite catalysts: Modified USY zeolites, such as ZnCl₂/Ni-USY, have shown good catalytic performance in the synthesis of quinolines from aniline and propanol, with the acid properties of the catalyst promoting the reaction. rsc.org

Molecular iodine: Molecular iodine (I₂) has been reported as a highly efficient catalyst for the Friedländer annulation, operating under mild conditions. rsc.org

The following table provides examples of catalyst systems used for the cyclization step in quinoline synthesis.

| Precursors | Catalyst System | Solvent | Product Type |

| 2-Aminobenzaldehyde and Ketone | Ionic Liquid (Brønsted acidic) | Solvent-free | Polysubstituted quinolines |

| Aryl allyl alcohols and Anilines | Pd(OAc)₂ | Not specified | 2-Substituted quinolines mdpi.com |

| Anilines and Ketones | Co(III) complex | Not specified | Substituted quinolines researchgate.net |

| Aniline and Propanol | ZnCl₂/Ni-USY | Not specified | Alkyl quinolines rsc.org |

| 2-Aminoaryl ketone and Enolisable ketone | Molecular Iodine (1 mol%) | Not specified | Polysubstituted quinolines rsc.org |

Halogenation Catalysts:

For the synthesis of halogenated quinolines, specific reagents and catalysts are used to introduce chlorine and bromine atoms at desired positions. The chlorination of a quinolinone precursor to a dichloroquinoline can be achieved using a mixture of phosphoryl chloride (POCl₃) and phosphorus pentachloride. mdpi.com Similarly, thionyl chloride (SOCl₂) in DMF can be used to generate the Vilsmeier reagent for the synthesis of 2-chloro-3-formylquinolines. rsc.org

For bromination, N-bromosuccinimide (NBS) is a commonly used reagent. The bromination can proceed via an electrophilic substitution mechanism. In some cases, NBS can also act as an oxidant to achieve dehydrogenation of a tetrahydroquinoline precursor, leading to a bromoquinoline in a one-pot reaction under metal-free conditions. researchgate.net The use of Lewis acids like FeBr₃ can also catalyze electrophilic bromination with Br₂.

The interplay between the catalyst and the halogen substituents is also crucial in subsequent functionalization reactions. For example, in Suzuki cross-coupling reactions of dihaloquinolines, the choice of palladium catalyst and solvent can influence the regioselectivity of the coupling, with some systems favoring reaction at the bromo-substituted position over the chloro-substituted one. nih.gov

Advanced Synthetic Transformations and Derivatization of 3,8 Dibromo 4 Chloroquinoline

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal catalysis, particularly with palladium, has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. fujifilm.com For polyhalogenated substrates like 3,8-dibromo-4-chloroquinoline, the careful selection of catalytic systems allows for remarkable control over the site of reaction, a concept critical for efficient and targeted synthesis.

Palladium-Catalyzed Suzuki-Miyaura Coupling for Carbon-Carbon Bond Formation.fujifilm.comlibretexts.orgnih.govsigmaaldrich.comrsc.orgiipseries.orgnumberanalytics.comsigmaaldrich.com

The Suzuki-Miyaura coupling is a powerful method for creating C-C bonds by reacting an organoboron compound with an organohalide. numberanalytics.com This reaction is known for its mild conditions and tolerance of a wide range of functional groups. fishersci.es

The presence of three halogen atoms (two bromine and one chlorine) on the quinoline (B57606) core of this compound necessitates a nuanced approach to achieve selective functionalization. The inherent differences in the reactivity of C-Cl, C-Br at position 3, and C-Br at position 8 bonds under palladium catalysis are key to controlling the outcome of Suzuki-Miyaura reactions.

In a related system, 6,8-dibromo-4-chloroquinoline-3-carbaldehyde, it was observed that attempts at a selective, one-pot borylation followed by Suzuki-Miyaura cross-coupling lacked selectivity. nih.gov To circumvent this, researchers employed an excess of the aryl or arylvinylboronic acid (3.5 equivalents) to achieve exhaustive substitution at all three halogenated positions. nih.gov This strategy led to the exclusive formation of 4,6,8-triarylquinoline-3-carbaldehydes, demonstrating that under these conditions, all three halogens are susceptible to coupling. nih.gov This suggests that achieving mono- or di-substitution on the this compound scaffold would require careful tuning of reaction conditions and stoichiometry.

The general reactivity trend for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl. wuxiapptec.com This principle suggests that the two bromo groups of this compound would react preferentially over the chloro group. The differentiation between the C3-Br and C8-Br bonds is more subtle and is influenced by the electronic and steric environment of each position. The C4-chloro position is generally the least reactive, often requiring more forcing conditions for substitution. mdpi.com

Table 1: Reactivity of Halogenated Positions in Quinoline Systems

| Position | Halogen | General Reactivity in Suzuki-Miyaura Coupling |

|---|---|---|

| 4 | Chlorine | Least reactive, requires forcing conditions |

| 3 | Bromine | More reactive than chlorine |

| 8 | Bromine | More reactive than chlorine |

The choice of palladium catalyst and ligand is paramount in dictating the efficiency and selectivity of Suzuki-Miyaura couplings. numberanalytics.com A variety of palladium sources, such as Pd(OAc)₂, PdCl₂(PPh₃)₂, and Pd₂(dba)₃, are commonly employed. sigmaaldrich.com The ligand, often a phosphine (B1218219) or an N-heterocyclic carbene (NHC), stabilizes the palladium center and modulates its reactivity. numberanalytics.com

For the coupling of 6,8-dibromo-4-chloroquinoline-3-carbaldehyde with arylboronic acids, a catalyst system composed of dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) and tricyclohexylphosphine (B42057) (PCy₃) with potassium carbonate as the base proved effective. nih.gov The use of a bulky, electron-rich phosphine like PCy₃ often enhances the rate of the oxidative addition and reductive elimination steps in the catalytic cycle. numberanalytics.com

The development of pre-catalysts has streamlined the process by providing a stable source of the active Pd(0) species. wuxiapptec.com These pre-catalysts, when activated by a base, efficiently generate the catalytically active complex. The ability to fine-tune reaction parameters such as temperature, solvent, and base allows for a high degree of control over the reaction, which is essential for achieving selectivity in polyhalogenated systems. sigmaaldrich.com

Table 2: Common Catalysts and Ligands for Suzuki-Miyaura Coupling

| Palladium Source | Ligand | Common Applications |

|---|---|---|

| Pd(OAc)₂ | SPhos | Coupling of heteroaryl boronic acids and vinyl chlorides |

| PdCl₂(PPh₃)₂ | PCy₃ | Coupling of polyhalogenated quinolines |

| Pd(PPh₃)₄ | - | General purpose for aryl and vinyl halides |

| [Pd(IPr)(NQ)]₂ | IPr (NHC) | Coupling of aryl chlorides |

Chemo- and Regioselectivity in Arylation and Vinyl-Arylation

Buchwald-Hartwig Amination for Carbon-Nitrogen Bond Formation.nih.govorientjchem.orgchim.ituni-rostock.dersc.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds, providing a powerful tool for synthesizing aryl amines. wikipedia.org This reaction has broad applications due to its tolerance of various functional groups and its ability to overcome the limitations of traditional methods for C-N bond formation. wikipedia.org

The Buchwald-Hartwig amination of halogenated quinolines, including this compound, opens a direct route to quinoline-amine conjugates. These structures are of significant interest in medicinal chemistry. For instance, the chloro group at the C4 position of a chloroquinoline can be substituted under Buchwald-Hartwig conditions. chim.it This suggests that selective amination at the C4 position of this compound could be achievable, likely leaving the bromo groups intact under specific conditions.

In a related study, 3-bromo-4-chloroquinoline (B1583836) was used in a palladium-catalyzed reaction to synthesize pyrroloquinolines, demonstrating the utility of Buchwald-Hartwig amination in constructing fused heterocyclic systems. uni-rostock.de The synthesis of various tetraaza- and hexaaza sigmaaldrich.comhelicenes has also been achieved through a double amination of aniline (B41778) derivatives followed by an intramolecular double C-N oxidative coupling, highlighting the power of this methodology in complex molecule synthesis. chim.it

The mechanism of the Buchwald-Hartwig amination involves a catalytic cycle similar to other palladium-catalyzed cross-coupling reactions. wikipedia.org The key steps are:

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide.

Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base removes a proton from the amine to form an amido complex.

Reductive Elimination: The aryl group and the amido group couple, forming the C-N bond and regenerating the Pd(0) catalyst. wikipedia.org

The reactivity of the different halogenated positions on this compound in Buchwald-Hartwig amination is expected to follow the general trend of C-Br being more reactive than C-Cl. wuxiapptec.com This difference in reactivity can be exploited to achieve selective amination. For instance, milder reaction conditions would likely favor amination at the C3 or C8 positions over the C4 position. The steric and electronic environment of each halogenated carbon also plays a crucial role in determining the site of oxidative addition. The development of specialized ligands has been instrumental in expanding the scope and selectivity of the Buchwald-Hartwig amination, enabling the coupling of a wide variety of amines with aryl halides under increasingly mild conditions. wikipedia.org

Application in Synthesizing Quinoline-Amine Conjugates

Sonogashira Coupling for Carbon-Alkyne Bond Formation

The Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for the formation of carbon-carbon bonds. organic-chemistry.orgnasa.gov In the context of polyhalogenated quinolines like this compound, the reaction's regioselectivity is dictated by the relative reactivity of the carbon-halogen bonds. The established reactivity trend for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl >> F. researchgate.net This trend is primarily governed by the carbon-halogen bond dissociation energy, where weaker bonds (like C-I and C-Br) undergo oxidative addition to the palladium(0) catalyst more readily than stronger bonds (like C-Cl). researchgate.net

For this compound, the two bromine atoms at the C-3 and C-8 positions are expected to be significantly more reactive than the chlorine atom at the C-4 position under Sonogashira conditions. By carefully controlling the stoichiometry of the terminal alkyne (e.g., using one equivalent), it is possible to achieve selective mono-alkynylation, preferentially at one of the C-Br positions. The use of excess alkyne would likely lead to the disubstitution of both bromine atoms. The chlorine at the C-4 position would generally remain intact under standard Sonogashira conditions that are selective for bromides. researchgate.net

The typical Sonogashira reaction involves a palladium catalyst (such as Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄), a copper(I) co-catalyst (typically CuI), and an amine base (like triethylamine (B128534) or diisopropylamine) which also often serves as the solvent or co-solvent. nasa.govnrochemistry.com The reaction mechanism proceeds via oxidative addition of the aryl halide to the Pd(0) species, followed by transmetalation with a copper acetylide intermediate and subsequent reductive elimination to yield the coupled product. nasa.gov

Table 1: Representative Sonogashira Coupling Conditions This table presents generalized conditions based on typical Sonogashira reactions.

| Parameter | Condition | Purpose |

|---|---|---|

| Aryl Halide | This compound | Substrate |

| Alkyne | Terminal Alkyne (e.g., Phenylacetylene) | Coupling Partner |

| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | Primary Catalyst |

| Copper Co-catalyst | Copper(I) Iodide (CuI) | Facilitates alkyne activation |

| Base | Diisopropylamine, Triethylamine | Neutralizes HX by-product, solvent |

| Solvent | THF, DMF | Co-solvent if needed |

| Temperature | Room Temperature to Reflux | Reaction condition |

While direct experimental data for the Sonogashira coupling of this compound is not specified in the provided results, studies on analogous systems like 2-aryl-4-chloro-3-iodoquinolines demonstrate chemoselective alkynylation at the more reactive C-I bond, leaving the C-Cl bond untouched. researchgate.net This supports the predicted reactivity pattern for this compound.

Heck Reaction and other Arylation Reactions

The Heck reaction, another cornerstone of palladium-catalyzed cross-coupling, facilitates the reaction of an aryl halide with an alkene to form a substituted alkene. diva-portal.org Similar to the Sonogashira coupling, the reactivity of the halogens on the this compound scaffold in the Heck reaction is expected to follow the order of C-Br > C-Cl. researchgate.net This allows for selective arylation or vinylation at the C-3 and C-8 positions while preserving the C-4 chloro substituent for subsequent transformations.

A closely related and widely used arylation method is the Suzuki-Miyaura cross-coupling, which couples an organoboron reagent (like an arylboronic acid) with an organohalide. Research on the Suzuki-Miyaura coupling of a similar substrate, 6,8-dibromo-4-chloroquinoline-3-carbaldehyde, with arylboronic acids demonstrated that substitution occurred exclusively at all three halogenated positions (C-4, C-6, and C-8) to yield 4,6,8-triarylquinoline-3-carbaldehydes. nih.govresearchgate.net This indicates that under sufficiently forcing conditions or with highly active catalyst systems, the C-Cl bond can also participate in the coupling reaction. However, by carefully selecting the reaction conditions (e.g., milder temperatures, specific ligands), selective coupling at the more labile C-Br bonds can be achieved. researchgate.net

The choice of palladium catalyst, ligand, base, and solvent is crucial for controlling the outcome of these arylation reactions. For instance, the use of electron-rich alkylphosphine ligands can accelerate the oxidative addition step, potentially enabling the reaction of less reactive C-Cl bonds. nih.gov

Table 2: Example of Suzuki-Miyaura Arylation on a Related Substrate Based on the arylation of 6,8-dibromo-4-chloroquinoline-3-carbaldehyde. nih.govresearchgate.net

| Parameter | Condition |

|---|---|

| Substrate | 6,8-Dibromo-4-chloroquinoline-3-carbaldehyde |

| Coupling Partner | Arylboronic acid |

| Catalyst | Dichlorobis(triphenylphosphine)palladium(II) |

| Ligand | Tricyclohexylphosphine (PCy₃) |

| Base | Potassium carbonate (K₂CO₃) |

| Solvent | Dioxane–water (4:1, v/v) |

| Outcome | Exclusive formation of 4,6,8-triarylquinoline-3-carbaldehydes |

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Quinolines

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aromatic systems, particularly those that are electron-deficient. masterorganicchemistry.com The reaction proceeds via an addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is a critical factor in determining the reaction rate and regioselectivity.

Reactivity of Halogens at C-3, C-4, and C-8 Positions

In the quinoline ring system, the C-2 and C-4 positions are electronically activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen. This effect allows for the delocalization and stabilization of the negative charge in the Meisenheimer intermediate. researchgate.netnih.gov Therefore, for this compound, the chlorine atom at the C-4 position is the most likely site for SNAr.

The halogens at the C-3 and C-8 positions are on the carbocyclic ring (benzene portion) and are not directly activated by the ring nitrogen in the same way as the C-4 position. The C-8 position is para to the ring fusion, and the C-3 position is ortho to the C-4 carbon, but the primary activation for SNAr in quinolines is strongest at C-2 and C-4. mdpi.com Consequently, the reactivity order for SNAr on this compound is expected to be C-4 (Cl) >> C-8 (Br) > C-3 (Br). This is in direct contrast to palladium-catalyzed reactions where the C-Br bonds are more reactive. This differential reactivity allows for orthogonal synthetic strategies, where one can choose between SNAr or cross-coupling to selectively functionalize different positions.

Influence of Electronic and Steric Factors on SNAr Pathways

The facility of SNAr reactions is heavily influenced by both electronic and steric factors.

Electronic Factors: The rate of an SNAr reaction is accelerated by the presence of electron-withdrawing groups (EWGs) ortho and/or para to the leaving group. masterorganicchemistry.comlibretexts.org In quinolines, the ring nitrogen acts as a powerful EWG, stabilizing the negative charge of the Meisenheimer intermediate formed upon nucleophilic attack at the C-4 position. nih.gov Computational models have been developed to predict SNAr reactivity, using descriptors such as the electron affinity (EA) of the electrophile and the molecular electrostatic potential (ESP) at the carbon undergoing substitution. nih.govrsc.org A lower LUMO (Lowest Unoccupied Molecular Orbital) energy of the electrophile generally correlates with a faster reaction rate, as it leads to a smaller HOMO-LUMO gap between the nucleophile and the electrophile. nih.govrsc.org

Steric Factors: Steric hindrance can play a significant role in SNAr pathways. While the C-4 position is electronically activated, bulky substituents near this position could hinder the approach of a nucleophile. In this compound, the bromine at the C-3 position could exert some steric influence on the incoming nucleophile targeting the C-4 position. However, this effect is often secondary to the powerful electronic activation provided by the ring nitrogen.

Diversification through Functional Group Manipulations

Transformation of Halogenated Quinolines to Other Halogenated Variants

The conversion of one halogen to another on the quinoline ring can be a valuable synthetic step to modulate reactivity for subsequent transformations. For instance, converting a less reactive chloro-substituent to a more reactive bromo or iodo group can facilitate cross-coupling reactions that may otherwise be sluggish. Conversely, installing a fluoro group can alter the electronic properties of the molecule and is a common strategy in medicinal chemistry.

One classic method for halogen exchange is the Finkelstein reaction, though it is more commonly applied to alkyl halides. For aryl halides, halogen exchange reactions (HALEX) can be performed, often under nucleophilic aromatic substitution conditions, particularly for activated systems. For example, treating an activated aryl chloride with a source of iodide (e.g., NaI or KI) in a high-boiling polar aprotic solvent like DMF or NMP can lead to the corresponding aryl iodide. The transformation of aryl bromides or chlorides to fluorides can be achieved using reagents like KF under specific conditions, often requiring phase-transfer catalysts to enhance the solubility and reactivity of the fluoride (B91410) salt.

Another approach is the Appel reaction, which converts alcohols to alkyl halides using triphenylphosphine (B44618) and a carbon tetrahalide. researchgate.net While not a direct transformation of one halide to another on the aromatic ring, it represents a fundamental method for introducing halogens into molecules. researchgate.net More advanced methods for halogen installation include electrophilic halogenation, which can be regioselective depending on the directing groups present on the quinoline scaffold. mdpi.com

Reductive Dehalogenation Studies

Reductive dehalogenation is a crucial synthetic transformation for the selective removal of halogen atoms from polyhalogenated aromatic and heteroaromatic compounds. This process, which replaces a halogen atom with a hydrogen atom, is instrumental in modifying the chemical and electronic properties of a molecule, or for the synthesis of less halogenated derivatives. In the context of this compound, while specific studies focusing exclusively on its reductive dehalogenation are not extensively documented in publicly available literature, the behavior of other haloquinolines and related halogenated heterocycles in such reactions provides a strong basis for predicting its reactivity.

The selective removal of a specific halogen from this compound is a synthetic challenge due to the differential reactivity of the C-Br and C-Cl bonds, as well as the influence of their positions on the quinoline scaffold. Generally, the reactivity of halogens in catalytic dehalogenation follows the order I > Br > Cl > F. This suggests that the bromine atoms at the C-3 and C-8 positions would be more susceptible to removal than the chlorine atom at the C-4 position.

Catalytic hydrodehalogenation (HDH) is a widely employed and environmentally benign method for dehalogenation. kuleuven.be This technique typically utilizes a transition metal catalyst, such as palladium, platinum, or rhodium, supported on carbon or other materials, in the presence of a hydrogen source. kuleuven.be For polyhalogenated quinolines, the reaction conditions can be tuned to achieve selective dehalogenation. For instance, milder conditions would likely favor the removal of the more reactive bromine atoms.

Another approach involves chemical reduction using various reagents. These can range from metal hydrides to catalytic transfer hydrogenation systems. kuleuven.begoogle.com The choice of reducing agent and reaction conditions can influence the selectivity of the dehalogenation process.

While direct experimental data on this compound is scarce, studies on similar compounds, such as other bromo- and chloro-substituted quinolines, indicate that they are susceptible to hydrodehalogenation. thieme-connect.com In some cases, this can be an unintended side reaction during other transformations, such as catalytic hydrogenation of the quinoline ring. thieme-connect.com

Based on the general principles of reductive dehalogenation, a hypothetical study on this compound could explore various catalytic systems to achieve selective removal of the halogens. The table below outlines potential outcomes based on the known reactivity of haloquinolines.

Table 1: Hypothetical Reductive Dehalogenation of this compound

| Entry | Catalyst/Reagent | Hydrogen Source | Solvent | Temperature (°C) | Potential Major Product(s) |

| 1 | 10% Pd/C | H₂ (1 atm) | Ethanol (B145695) | 25 | 3-Bromo-4-chloroquinoline, 8-Bromo-4-chloroquinoline |

| 2 | 10% Pd/C | H₂ (5 atm) | Ethanol/AcOH | 50 | 4-Chloroquinoline (B167314) |

| 3 | Raney Nickel | H₂ (10 atm) | Methanol (B129727) | 80 | Quinoline |

| 4 | Co(OAc)₂/Zn | H₂O | 100 | 4-Chloroquinoline, 3,8-Dibromo-1,2,3,4-tetrahydroquinoline | |

| 5 | P(t-Bu)₃/HSiCl₃ | - | Toluene | 60 | 3,8-Dibromoquinoline |

This table is illustrative and based on general reactivity patterns of haloaromatics. Actual results may vary.

The selective dehalogenation at the C-4 position to potentially yield 3,8-dibromoquinoline would likely require specific conditions that favor the cleavage of the C-Cl bond over the C-Br bonds, which is contrary to their inherent reactivity. This might be achievable through methods that are sensitive to the electronic environment of the C-X bond, such as certain electrochemical or photocatalytic reductions. beilstein-journals.orgresearchgate.net For example, some studies have shown that the reactivity at the C-4 position of quinolines can be distinct. For instance, in the context of bromo-magnesium exchange reactions on 2,4-dibromoquinoline, the halogen at the C-4 position shows preferential reactivity. worktribe.com This suggests that the electronic nature of the pyridine (B92270) ring significantly influences the reactivity of its substituents.

Role of 3,8 Dibromo 4 Chloroquinoline As a Synthetic Synthon

Precursor in the Construction of Complex Quinoline-Based Architectures

The true synthetic power of 3,8-Dibromo-4-chloroquinoline lies in its role as a foundational precursor for elaborate quinoline-based structures. The presence of two bromine atoms and one chlorine atom allows for sequential or one-pot multi-fold functionalization. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, are the primary tools used to transform this simple halo-quinoline into intricate poly-substituted and fused heterocyclic systems. This step-wise elaboration is fundamental to building molecular complexity from a readily accessible starting material.

A key application of this quinoline (B57606) synthon is in the synthesis of polyaryl quinoline derivatives, which are of significant interest for their potential in materials science and medicinal chemistry. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a highly effective method for creating new carbon-carbon bonds between the quinoline core and various aryl groups.

Research has demonstrated that treating a polyhalogenated quinoline with an excess of an arylboronic acid derivative in the presence of a palladium catalyst results in the substitution of the halogen atoms with aryl groups. nih.govnih.gov For instance, in a typical procedure involving the analogous 6,8-dibromo-4-chloroquinoline-3-carbaldehyde, the compound is reacted with an arylboronic acid (3.5 equivalents) using a catalyst system composed of PdCl₂(PPh₃)₂ and PCy₃, with K₂CO₃ as the base in a dioxane-water solvent mixture. nih.gov This reaction proceeds at elevated temperatures (80–90 °C) under an inert atmosphere, yielding 4,6,8-triarylquinoline derivatives exclusively. nih.govnih.gov The process effectively replaces the chlorine at the C4 position and the bromines at the C6 and C8 positions. It is noted that under these conditions, there is often little to no selectivity between the two C-Br bonds, leading to diarylation on the benzo ring portion of the quinoline. nih.gov

| Entry | Starting Material | Arylboronic Acid | Catalyst / Ligand | Base / Solvent | Product | Ref |

| 1 | 6,8-Dibromo-4-chloroquinoline-3-carbaldehyde | Phenylboronic acid | PdCl₂(PPh₃)₂ / PCy₃ | K₂CO₃ / Dioxane-H₂O | 4,6,8-Triphenylquinoline-3-carbaldehyde | nih.gov |

| 2 | 6,8-Dibromo-4-chloroquinoline-3-carbaldehyde | 4-Fluorophenylboronic acid | PdCl₂(PPh₃)₂ / PCy₃ | K₂CO₃ / Dioxane-H₂O | 4,6,8-Tris(4-fluorophenyl)quinoline-3-carbaldehyde | nih.gov |

| 3 | 6,8-Dibromo-4-chloroquinoline-3-carbaldehyde | 4-Methoxyphenylboronic acid | PdCl₂(PPh₃)₂ / PCy₃ | K₂CO₃ / Dioxane-H₂O | 4,6,8-Tris(4-methoxyphenyl)quinoline-3-carbaldehyde | nih.gov |

Beyond simple arylation, the this compound scaffold is instrumental in the formation of more complex fused heterocyclic systems, where additional rings are annulated onto the quinoline core. This strategy leads to novel polycyclic aromatic and heteroaromatic structures with unique properties.

The synthesis of thieno[3,2-c]quinolines represents a significant transformation of the halo-quinoline synthon. mdpi.comnih.gov This is achieved through a one-pot base-promoted conjugate addition-elimination reaction followed by cyclization. mdpi.com Specifically, 6,8-dibromo-4-chloroquinoline-3-carbaldehyde is reacted with methyl mercaptoacetate (B1236969) in the presence of a base like anhydrous potassium carbonate in acetonitrile. mdpi.comnih.gov This reaction sequence efficiently constructs the thiophene (B33073) ring fused to the quinoline core, resulting in the formation of methyl [(6,8-dibromothieno[3,2-c]quinoline)]-2-carboxylate. mdpi.com

This dibrominated thienoquinoline intermediate is itself a valuable platform for further functionalization. It readily undergoes subsequent Suzuki-Miyaura cross-coupling with various arylboronic acids to yield the corresponding 6,8-diarylthieno[3,2-c]quinoline derivatives. mdpi.comnih.gov This two-step process—fusion followed by arylation—highlights the modularity of the synthetic approach.

| Entry | Starting Material | Reagent | Conditions (Step 1: Fusion) | Intermediate | Conditions (Step 2: Arylation) | Final Product | Ref |

| 1 | 6,8-Dibromo-4-chloroquinoline-3-carbaldehyde | Methyl mercaptoacetate | K₂CO₃, Acetonitrile, Reflux | Methyl [(6,8-dibromothieno[3,2-c]quinoline)]-2-carboxylate | Phenylboronic acid, PdCl₂(PCy₃)₂, K₂CO₃, DMF/EtOH, Reflux | Ethyl 6,8-diphenylthieno[3,2-c]quinoline-2-carboxylate | mdpi.com |

| 2 | Methyl [(6,8-dibromothieno[3,2-c]quinoline)]-2-carboxylate | 4-Fluorophenylboronic acid | PdCl₂(PCy₃)₂, K₂CO₃, DMF/EtOH, Reflux | - | Methyl 6,8-bis(4-fluorophenyl)thieno[3,2-c]quinoline-2-carboxylate | mdpi.com | |

| 3 | Methyl [(6,8-dibromothieno[3,2-c]quinoline)]-2-carboxylate | 4-Methoxyphenylboronic acid | PdCl₂(PCy₃)₂, K₂CO₃, DMF/EtOH, Reflux | - | Methyl 6,8-bis(4-methoxyphenyl)thieno[3,2-c]quinoline-2-carboxylate | mdpi.com |

Another powerful application is the synthesis of the pyrazolo[4,3-c]quinoline ring system, a scaffold known for its diverse biological activities. africaresearchconnects.comnih.gov The synthetic route commences with the reaction of 6,8-dibromo-4-chloroquinoline-3-carbaldehyde with various arylhydrazine hydrochlorides in ethanol (B145695) with triethylamine (B128534) as a base. africaresearchconnects.com This step forms the corresponding arylhydrazone derivatives. africaresearchconnects.com

Subsequent treatment of the arylhydrazone with a 5% ethanolic solution of potassium hydroxide (B78521) induces cyclization, yielding the fused 1-aryl-6,8-dibromo-1H-pyrazolo[4,3-c]quinoline core. africaresearchconnects.com This dibrominated intermediate serves as the substrate for a final Suzuki-Miyaura cross-coupling reaction with arylboronic acids, which installs aryl groups at the C6 and C8 positions to afford the target 1,6,8-triaryl-1H-pyrazolo[4,3-c]quinolines. africaresearchconnects.comscilit.com This multi-step synthesis demonstrates a sophisticated use of the initial synthon to build highly complex, fused heterocyclic architectures. africaresearchconnects.com

Formation of Fused Heterocyclic Systems

Thienoquinoline Synthesis

Building Block for Extended π-Conjugated Systems

The creation of extended π-conjugated systems is a cornerstone of modern materials science, with applications in organic electronics, sensors, and photophysics. This compound is an ideal building block for this purpose. The sequential introduction of aryl and vinyl groups via Suzuki-Miyaura coupling, as seen in the synthesis of polyaryl quinolines, directly extends the π-system of the core heterocycle. nih.govnih.gov

Furthermore, the fusion of aromatic rings, such as in the formation of thienoquinolines and pyrazoloquinolines, creates larger, planar aromatic systems with delocalized electrons, which is the definition of an extended π-conjugated system. mdpi.comafricaresearchconnects.com These structural modifications significantly impact the molecule's electronic properties, often leading to desirable absorption and emission characteristics. nih.gov

In addition to C-C bond-forming reactions like Suzuki coupling, the Sonogashira coupling offers a powerful method to introduce alkyne linkers, which are rigid and linear spacers that effectively extend π-conjugation. nrochemistry.comorganic-chemistry.org This reaction couples terminal alkynes with aryl halides, catalyzed by palladium and a copper(I) co-catalyst. nrochemistry.com Applying the Sonogashira reaction to the bromo- and chloro- positions of the quinoline core would allow for the construction of highly extended, linear molecular wires and complex macromolecular structures.

Design Principles for New Chemical Entities based on this compound

The design of new chemical entities (NCEs) using this compound as a scaffold is guided by several key principles centered on the strategic and selective functionalization of its halogenated positions.

Orthogonal Reactivity : The primary design principle relies on the differential reactivity of the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions. Generally, the order of reactivity for oxidative addition to a Pd(0) center is C-I > C-Br > C-Cl. This hierarchy can, in principle, allow for selective functionalization. One could first target the more reactive C-Br bonds using milder Suzuki or Sonogashira conditions, followed by reaction at the more robust C-Cl bond under more forcing conditions. However, it has been observed that selectivity between two different C-Br bonds (e.g., at C6 and C8) is often low, leading to simultaneous disubstitution. nih.govmdpi.com

Modular Assembly : The synthon allows for a modular or building-block approach. The core quinoline can be elaborated in a stepwise fashion. First, a fused ring system (like a thiophene or pyrazole) can be constructed using the reactivity of the C4-chloro substituent and an adjacent group. mdpi.comafricaresearchconnects.com The remaining bromo-substituents then serve as anchors for a second diversification step, such as Suzuki arylation, to install additional functionality. mdpi.comafricaresearchconnects.com

Vectorial Control of Properties : By selectively introducing electron-donating or electron-withdrawing groups at specific positions (C3, C4, C8), the electronic and photophysical properties of the resulting molecule can be finely tuned. For example, creating donor-π-acceptor (D-π-A) systems by placing donor groups on one end of the molecule and acceptor groups on the other can lead to materials with interesting intramolecular charge transfer (ICT) properties, which are valuable for applications in nonlinear optics and organic light-emitting diodes (OLEDs). nih.gov

Access to Diverse Functionality : The design strategy is not limited to C-C bond formation. The Buchwald-Hartwig amination reaction provides a route to install C-N bonds, allowing for the introduction of primary and secondary amines or other nitrogen-based heterocycles at the halogenated positions. tcichemicals.comorganic-chemistry.orglibretexts.org This vastly expands the accessible chemical space, enabling the synthesis of compounds with different hydrogen-bonding capabilities and coordination properties.

By combining these principles, this compound serves as a master template from which a vast library of complex, functional molecules can be rationally designed and synthesized.

Mechanistic and Theoretical Investigations of 3,8 Dibromo 4 Chloroquinoline Reactivity

Computational Chemistry Approaches

Computational chemistry serves as a powerful tool to unravel the intricacies of molecular behavior. For halogenated quinolines, these methods offer a window into their electronic structure and reactivity without the need for extensive experimental work.

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. researchgate.netahievran.edu.tr DFT calculations, often performed with basis sets like 6-31G** and 6-311++G**, help in determining optimized geometries and various molecular properties. researchgate.net For halogenated quinolines, DFT studies reveal how the presence and position of halogen atoms—in this case, bromine at positions 3 and 8, and chlorine at position 4—alter the electron distribution within the quinoline (B57606) ring system. ahievran.edu.trnih.gov These calculations can predict bond lengths, bond angles, and charge distributions, which are crucial for understanding the molecule's stability and reactivity. acs.orgnih.gov For instance, the electron-withdrawing nature of halogens generally leads to a more electron-deficient aromatic system, influencing its susceptibility to nucleophilic or electrophilic attack. mdpi.com

Molecular Orbital Analysis (HOMO-LUMO) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. numberanalytics.comossila.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comossila.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. ossila.com The energy gap between the HOMO and LUMO is a critical parameter; a smaller gap generally implies higher reactivity. numberanalytics.comwuxiapptec.com

In the context of 3,8-Dibromo-4-chloroquinoline, molecular orbital analysis helps predict which sites are most likely to participate in a reaction. researchgate.net The distribution of the HOMO and LUMO across the molecule indicates the regions of high electron density (potential nucleophilic sites) and low electron density (potential electrophilic sites), respectively. researchgate.netresearchgate.net This information is invaluable for predicting the outcomes of various chemical transformations.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Predicted Reactivity |

|---|---|---|---|---|

| N-(4-fluorophenyl)-1-(quinoline-2-yl)methanimine (Q4F) | - | - | Lower than Q3Cl4F | More chemically reactive, less stable acs.org |

| N-(3-chloro-4-fluorophenyl)-1-(quinoline-2-yl)methanimine (Q3Cl4F) | - | - | Higher than Q4F | Less chemically reactive, more stable acs.org |

Prediction of Reaction Pathways and Transition States

Computational methods, including DFT, can be used to map out potential reaction pathways and identify the associated transition states. nih.gov This involves calculating the energy changes as reactants are converted into products, allowing for the determination of activation energies. By comparing the activation energies of different possible pathways, chemists can predict the most likely course of a reaction. acs.org For a molecule like this compound, this could involve predicting the regioselectivity of a substitution reaction or the feasibility of a particular cyclization process. mdpi.com These theoretical predictions can guide synthetic chemists in designing experiments and optimizing reaction conditions.

Elucidation of Reaction Mechanisms in Derivatization Processes

Understanding the mechanisms of derivatization reactions is crucial for controlling the synthesis of new compounds. For polyhalogenated quinolines, reactions such as Suzuki-Miyaura cross-coupling are frequently employed to introduce new functional groups. mdpi.comnih.govmdpi.com The mechanism of these palladium-catalyzed reactions involves a series of steps, including oxidative addition, transmetalation, and reductive elimination. The nature and position of the halogen substituents on the quinoline ring can significantly influence the rate and efficiency of these steps. acs.org For example, the carbon-halogen bond strength (C-I < C-Br < C-Cl) often dictates the ease of oxidative addition.

Electronic and Steric Influence of Multiple Halogens on Quinoline Core

The presence of three halogen atoms on the quinoline core of this compound has a profound impact on its chemical properties. dntb.gov.ua

Electronic Effects: Bromine and chlorine are both electron-withdrawing groups through induction, which deactivates the quinoline ring towards electrophilic substitution and activates it towards nucleophilic substitution. The cumulative effect of three halogens makes the quinoline core significantly electron-deficient. mdpi.com This enhanced electrophilicity can be exploited in various synthetic transformations.

Spectroscopic and Structural Characterization in Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationijpsdronline.compsu.ac.thacs.orgjhu.edunih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. uncw.edu It provides information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C.

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, offers initial insights into the number and types of protons and carbons in a molecule. In halogenated quinolines, the electron-withdrawing effects of the halogen substituents and the nitrogen atom in the quinoline (B57606) ring cause characteristic downfield shifts of the aromatic protons and carbons. tsijournals.com For a definitive structural assignment and to resolve ambiguities from overlapping signals in 1D spectra, two-dimensional (2D) NMR techniques are employed. springernature.com

Key 2D NMR experiments for analyzing compounds like 3,8-dibromo-4-chloroquinoline include:

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It helps to establish the sequence of protons in the aromatic rings. ijpsdronline.com

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons. ijpsdronline.com

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals long-range couplings between protons and carbons (typically over two to three bonds). This is crucial for identifying quaternary carbons and for piecing together the entire molecular framework by connecting different spin systems. ijpsdronline.commdpi.com

For instance, in the analysis of a related compound, 2-chloro-8-methyl-3-formylquinoline, HMBC was instrumental in confirming correlations between protons on the benzene (B151609) and pyridine (B92270) rings with the various carbon atoms, solidifying the structural assignment. ijpsdronline.com

The substitution pattern of halogens on the quinoline core significantly influences the chemical shifts in both ¹H and ¹³C NMR spectra. The presence of bromine and chlorine atoms generally leads to a deshielding effect on nearby carbon and proton nuclei. Theoretical calculations, such as those using the Gauge-Independent Atomic Orbital (GIAO) method, can be used to predict NMR chemical shifts and assist in the interpretation of experimental spectra. researchgate.net For complex halogenated quinolines, comparing experimental data with theoretically calculated shifts helps to confirm the correct isomer. acs.org

Table 1: Predicted and Experimental NMR Data for Halogenated Quinoline Derivatives (Illustrative)

| Nucleus | Technique | Expected Chemical Shift Range (ppm) | Key Correlations (2D NMR) |

|---|---|---|---|

| ¹H | 1D NMR, COSY | 7.5 - 9.0 | H-2 with H-5/H-6; H-5 with H-6/H-7 |

| ¹³C | 1D NMR, HSQC, HMBC | 90 - 155 | C-4 with H-2/H-5; C-8 with H-7 |

1D and 2D NMR Techniques for Connectivity Analysis

Infrared (IR) and Raman Spectroscopy for Vibrational Analysispsu.ac.thacs.orgnih.govjasco-global.com

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. jasco-global.com The absorption of IR radiation or the scattering of laser light (Raman) corresponds to specific bond stretches, bends, and other molecular vibrations.

For this compound, the IR and Raman spectra would be characterized by:

C-H stretching vibrations: Typically observed in the 3100-3000 cm⁻¹ region for aromatic compounds. researchgate.net

C=C and C=N stretching vibrations: These appear in the 1650-1400 cm⁻¹ range and are characteristic of the quinoline ring system. acs.org

C-Cl stretching vibrations: These are generally found in the 750-580 cm⁻¹ region. mdpi.com

C-Br stretching vibrations: These occur at lower frequencies, typically below 600 cm⁻¹.

In a study of 8-chloroquinoline, C=C stretching bands were identified around 1612 cm⁻¹, and the C-Cl stretching mode was detected at 760 cm⁻¹. mdpi.com DFT calculations are often used to predict vibrational frequencies, which are then compared with experimental data to aid in the assignment of complex spectra. nih.govresearchgate.net The intensities of peaks in IR and Raman spectra can be complementary; vibrations that are strong in IR are often weak in Raman, and vice versa, which is related to the change in dipole moment and polarizability, respectively. jasco-global.com

Mass Spectrometry for Molecular Mass and Fragmentation Pathway Analysispsu.ac.thacs.orgjhu.edunih.gov

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. miamioh.edu For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its molecular formula.

The presence of chlorine and bromine atoms imparts a distinctive isotopic pattern in the mass spectrum. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl (approximately 3:1 ratio), and bromine has two, ⁷⁹Br and ⁸¹Br (approximately 1:1 ratio). This results in a characteristic cluster of peaks for the molecular ion (M⁺) and its fragments, which simplifies the identification of halogen-containing compounds. ijpsdronline.com

Electron Ionization (EI) is a common MS technique where the molecule is bombarded with high-energy electrons, causing ionization and extensive fragmentation. unisa.ac.za The fragmentation of halogenated quinolines often involves the loss of halogen atoms or small molecules like HCl. ijpsdronline.commiamioh.edu Analysis of these fragmentation pathways provides valuable structural information. Softer ionization techniques, such as Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB), can be used to observe the molecular ion with less fragmentation. ijpsdronline.comtheses.fr

Table 2: Expected Mass Spectrometric Data for this compound

| Analysis | Expected Outcome | Significance |

|---|---|---|

| Molecular Ion (M⁺) | Characteristic isotopic cluster due to Br₂, Cl | Confirms molecular formula and presence of halogens |

| Major Fragments | [M-Br]⁺, [M-Cl]⁺, [M-Br-Cl]⁺ | Elucidates fragmentation pathway and confirms substituent identity |

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy in Electronic Structure Studies of Derivativesjasco-global.comtheses.frnih.gov

Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy are used to study the electronic transitions within a molecule. nih.gov The quinoline ring system is chromophoric, absorbing UV light to promote electrons from lower to higher energy molecular orbitals (e.g., π to π* transitions).

The absorption and emission properties of quinoline derivatives are highly sensitive to the nature and position of substituents on the ring. researchgate.net Halogen substituents can influence the wavelengths of maximum absorption (λ_max) and the fluorescence quantum yields. Studies on derivatives of 6,8-dibromo-4-chloroquinoline-3-carbaldehyde have shown that the electronic absorption and emission spectra are dependent on solvent polarity, indicating changes in the electronic distribution upon excitation. researchgate.net The introduction of aryl groups can lead to intramolecular charge transfer (ICT) characteristics, affecting the photophysical properties. researchgate.net Time-dependent density functional theory (TD-DFT) is a computational method used to predict electronic absorption spectra and helps in understanding the nature of the electronic transitions observed experimentally. nih.govresearchgate.net

X-ray Crystallography for Solid-State Structural Confirmationnih.gov

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov By diffracting X-rays off a single crystal of the compound, one can calculate an electron density map and build a precise model of the molecule, revealing bond lengths, bond angles, and intermolecular interactions. nih.gov

While a specific crystal structure for this compound was not found in the search results, X-ray diffraction has been used to confirm the structures of many related halogenated quinoline derivatives. jhu.edumdpi.com For example, the crystal structure of quinolin-8-yl 4-chlorobenzoate (B1228818) revealed details about its molecular conformation and intermolecular interactions like C-H···N, C-H···O, and π···π stacking. mdpi.com Such analyses are crucial for understanding how these molecules pack in the solid state and can provide insights into their physical properties.

Emerging Research Directions and Future Perspectives

Development of Novel Catalytic Systems for Halogenation and Cross-Coupling

The functionalization of the quinoline (B57606) skeleton is a cornerstone of medicinal and materials chemistry. mdpi.comrsc.org For a polyhalogenated compound like 3,8-Dibromo-4-chloroquinoline, the focus shifts from introducing halogens to selectively transforming them. Future research will concentrate on developing sophisticated catalytic systems that can distinguish between the bromo and chloro substituents and between the C-3 and C-8 positions.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are primary tools for modifying halogenated quinolines. A key challenge and research direction is achieving chemoselectivity. The differential reactivity of C-Br versus C-Cl bonds under palladium catalysis is well-established and will be exploited to sequentially introduce different aryl, alkyl, or amino groups at the C-3, C-8, and C-4 positions. Research into catalyst systems with high selectivity is crucial. For instance, a study on 6,8-dibromo-4-chloroquinoline-3-carbaldehyde demonstrated that using an excess of arylboronic acid with a PdCl₂(PPh₃)₂-PCy₃ catalyst complex led to the substitution of all three halogen atoms. mdpi.com Future work will aim for catalysts that allow for stepwise, controlled substitution.

Novel Catalysts: Copper-catalyzed reactions have emerged as a cost-effective and powerful alternative to palladium for synthesizing functionalized quinolines. researchgate.net Research is ongoing to expand the scope of copper catalysis for C-C, C-N, and C-O bond formation on polyhalogenated substrates. Iron-catalyzed halogenation methods, noted for being economical and environmentally friendly, could be adapted for selective halogen exchange reactions. mdpi.com

Data Table: Catalytic Systems for Quinoline Functionalization

| Catalyst Type | Reaction | Key Features/Research Direction | Reference |

|---|---|---|---|

| Palladium-based (e.g., PdCl₂(PPh₃)₂) | Suzuki-Miyaura, Buchwald-Hartwig Cross-Coupling | Achieving high chemoselectivity for sequential C-Br/C-Cl functionalization. | mdpi.com |

| Copper-based | Annulation, C-N/C-C Coupling | Economical and low-toxicity alternative to precious metals; expanding scope for polyhalogenated systems. | researchgate.net |

| Iron(III)-based | Halogenation/Halogen Exchange | Environmentally friendly, utilizes inexpensive metal; potential for selective halogen exchange. | mdpi.com |

Integration of Green Chemistry Principles in Synthetic Strategies

Traditional methods for synthesizing quinoline derivatives often rely on harsh conditions and hazardous reagents. ijpsjournal.com The future of synthesizing derivatives from this compound will be heavily influenced by the principles of green chemistry, aiming to reduce waste, energy consumption, and the use of toxic substances. rsc.orgresearchgate.net

Key green strategies applicable to the synthesis and derivatization of this compound include:

Alternative Solvents: Moving away from chlorinated solvents towards greener alternatives like water, ethanol (B145695), or deep eutectic solvents. tandfonline.com Metal-free halogenation of quinolines has been successfully demonstrated in water. rsc.org

Energy-Efficient Methods: The use of microwave irradiation and ultrasound assistance can significantly reduce reaction times and energy input compared to conventional heating. rsc.orgtandfonline.com

Recyclable Catalysts: Development of heterogeneous or polymer-bound catalysts that can be easily separated from the reaction mixture and reused, minimizing waste. semanticscholar.org

Atom Economy: Designing synthetic routes, such as one-pot or tandem reactions, that maximize the incorporation of atoms from the reactants into the final product. rsc.org Formic acid, for example, has been highlighted as a renewable and biodegradable catalyst for quinoline synthesis. ijpsjournal.com

Exploration of Unconventional Reactivity Pathways

Beyond standard cross-coupling reactions, the unique electronic nature of the polyhalogenated quinoline ring invites the exploration of unconventional reactivity. The presence of multiple electron-withdrawing halogens significantly alters the electron density of the heterocyclic system, potentially enabling novel transformations.

One emerging area is the use of photochemistry. Recent studies have shown that quinolines can undergo an uncanonical semireduction through a regioselective hydrogen atom transfer (HAT)-promoted hydrosilylation. nih.gov This process, which tolerates chloro and bromo substituents, could lead to novel dihydroquinoline derivatives from this compound with unique substitution patterns. nih.gov

Furthermore, the chemistry of highly reactive intermediates, such as quinolinium-based polyradicals, is an area of active investigation. purdue.edu The specific halogenation pattern of this compound could be used to direct the formation of specific radical species, leading to complex molecular architectures through controlled radical cyclization or addition reactions. The reaction of polyhalogenated nitrobutadienes with amines to form highly substituted benzo[h]quinolines showcases how complex heterocyclic systems can be accessed through unexpected cyclization pathways. researchgate.netmdpi.com

Computational Design and Predictive Modeling for Novel Derivatives

Computational chemistry is an indispensable tool for accelerating the discovery of new molecules with desired properties. nih.govresearchgate.net For this compound, computational methods can guide the synthesis of derivatives for specific applications.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models, which correlate the three-dimensional structure of molecules with their biological activity, can be developed for derivatives of this compound. mdpi.com By analyzing the steric and electrostatic contributions of different substituents, these models can predict the activity of unsynthesized compounds, prioritizing the most promising candidates for synthesis. mdpi.comatlantis-press.com

Molecular Docking: For drug discovery applications, molecular docking simulates the interaction between a ligand (a derivative of this compound) and a biological target, such as an enzyme or receptor. benthamdirect.com This technique predicts binding affinity and interaction modes, providing insights into the structural basis of activity and guiding the design of more potent and selective molecules. benthamdirect.com

Predictive Modeling for Material Properties: Density Functional Theory (DFT) calculations can predict the fundamental physicochemical properties of novel derivatives, such as their electronic structure, absorption spectra, and emission spectra. nih.govresearchgate.net This is crucial for designing new materials for electronics and photonics.

Advanced Applications in Materials Science

The quinoline core, especially when functionalized to create extended π-conjugated systems, is a promising scaffold for advanced materials. The tunable halogenation of this compound makes it an excellent building block for this purpose.

The bromine and chlorine atoms can be replaced via cross-coupling reactions with various aryl or vinyl groups to systematically extend the π-system of the quinoline ring. mdpi.com This modification allows for the fine-tuning of the material's electronic and photophysical properties, such as its absorption and emission wavelengths.

Potential applications include:

Organic Light-Emitting Diodes (OLEDs): Functionalized quinolines can serve as fluorescent emitters or host materials in OLED devices.

Organic Photovoltaics (OPVs): As mentioned in studies on other halogenated quinolines, these compounds could be integral in creating efficient energy-harvesting materials for solar cells.

Luminescent Sensors: The quinoline scaffold's fluorescence can be sensitive to the presence of metal ions or other analytes, making its derivatives candidates for chemical sensors.

Metal-Organic Frameworks (MOFs): Halogenated quinolines can be used as ligands to construct MOFs with interesting luminescent or catalytic properties. A study involving the Suzuki-Miyaura coupling of 6,8-dibromo-4-chloroquinoline-3-carbaldehyde to create 4,6,8-triarylquinoline-3-carbaldehydes highlights a strategy for creating complex fluorophores with tunable photophysical properties. mdpi.com This approach is directly applicable to this compound for the development of new materials.

Q & A

Basic Research Questions

Q. What are the key spectroscopic techniques to confirm the structure of 3,8-Dibromo-4-chloroquinoline, and how are they interpreted?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to identify substituent positions. For example, aromatic protons adjacent to bromine or chlorine atoms show distinct deshielding (e.g., H NMR shifts: 7.5–8.5 ppm for quinoline protons).

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (expected m/z: ~309.9 for CHBrClN) and isotopic patterns characteristic of bromine and chlorine.

- X-ray Crystallography : Resolve crystal packing and bond angles (e.g., dihedral angles between substituents, as seen in related compounds like 3-chloro-2,4,5-trifluorobenzoic acid ).

Q. What synthetic routes are recommended for preparing this compound with high purity?

- Methodological Answer :

- Stepwise Halogenation : Start with 4-chloroquinoline (CAS 611-35-8). Use N-bromosuccinimide (NBS) or Br in acetic acid for bromination at positions 3 and 7. Monitor regioselectivity via TLC and optimize reaction temperature (e.g., 60–80°C).

- Purification : Recrystallize from toluene or ethanol to remove unreacted starting materials. Confirm purity via HPLC (>95% by area) .

Advanced Research Questions

Q. How can regioselectivity challenges in the dihalogenation of quinoline derivatives be addressed?

- Methodological Answer :

- Directing Groups : Introduce temporary protecting groups (e.g., sulfonic acid) to steer bromination/chlorination to desired positions.

- Computational Modeling : Use density functional theory (DFT) to predict reactive sites. For example, electron-deficient positions (C-3 and C-8 in 4-chloroquinoline) are more susceptible to electrophilic attack.

- Catalytic Systems : Employ Lewis acids like FeCl to enhance selectivity, as seen in the synthesis of 3-chloro-2,4,5-trifluorobenzoic acid .

Q. How should researchers resolve contradictions in spectral data or synthetic yields reported in literature?

- Methodological Answer :

- Systematic Validation : Replicate experiments under varying conditions (e.g., solvent polarity, temperature). For example, discrepancies in NMR shifts may arise from solvent effects (CDCl vs. DMSO-d).

- Collaborative Reproducibility : Share raw data via open-access platforms (e.g., PubChem) to align with initiatives like the European Open Science Cloud .

- Statistical Analysis : Apply ANOVA to compare yields across multiple trials, identifying outliers due to impurities or side reactions.

Q. What computational tools are suitable for predicting the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate interactions with transition metals (e.g., Pd in Suzuki-Miyaura couplings).

- Reactivity Descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For instance, the C-4 chlorine atom may act as a leaving group in nucleophilic substitutions.

- Reference Data : Compare with structurally similar compounds, such as 8-(4-chlorobenzylidene)-4-(4-chlorophenyl)quinoline derivatives, to validate predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.